molecular formula C12H16O2 B12074549 [4-(Oxan-4-yl)phenyl]methanol

[4-(Oxan-4-yl)phenyl]methanol

Cat. No.: B12074549
M. Wt: 192.25 g/mol
InChI Key: LVUMGKGUWKUDLM-UHFFFAOYSA-N
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Description

[4-(Oxan-4-yl)phenyl]methanol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol It is characterized by the presence of a phenyl group attached to a methanol moiety, which is further connected to an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Oxan-4-yl)phenyl]methanol typically involves multi-step reactions. One common method includes the reaction of phenylmagnesium bromide with tetrahydro-2H-pyran-4-carbaldehyde, followed by reduction with sodium borohydride. Another approach involves the use of triphenylphosphine and di-isopropyl azodicarboxylate in toluene at 20°C, followed by treatment with tetrahydrofuran and diethyl ether under cooling conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[4-(Oxan-4-yl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of [4-(Oxan-4-yl)phenyl]carboxylic acid.

    Reduction: Formation of [4-(Oxan-4-yl)phenyl]methane.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

[4-(Oxan-4-yl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Oxan-4-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Oxan-4-yl)phenyl]methanol is unique due to the presence of both the phenyl and oxan-4-yl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

[4-(oxan-4-yl)phenyl]methanol

InChI

InChI=1S/C12H16O2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12-13H,5-9H2

InChI Key

LVUMGKGUWKUDLM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)CO

Origin of Product

United States

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